

Physical and chemical properties of 4(1H)-Quinolinethione

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4(1H)-Quinolinethione**

Cat. No.: **B1637867**

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of **4(1H)-Quinolinethione**

Foreword: A Molecule of Duality and Potential

In the landscape of heterocyclic chemistry, molecules that exhibit significant tautomerism offer a rich field of study, presenting unique challenges and opportunities in synthesis, characterization, and application. **4(1H)-Quinolinethione**, also known by its tautomeric name quinoline-4-thiol, stands as a prime example of such a system. As the sulfur analog of the well-studied 4(1H)-quinolinone, it shares a foundational bicyclic scaffold critical to numerous pharmacologically active compounds.^{[1][2]} However, the replacement of oxygen with sulfur introduces distinct electronic and steric properties, profoundly influencing its physical characteristics, chemical reactivity, and potential as a building block in drug discovery and materials science.

This guide provides a comprehensive exploration of **4(1H)-Quinolinethione**, moving beyond a simple recitation of data. It is structured to deliver not just the "what," but the "why"—explaining the causal relationships behind its properties and the logic underpinning the experimental protocols used for its study. We will delve into its crucial thione-thiol tautomerism, detail its synthesis and characterization, and explore its reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Core Properties

4(1H)-Quinolinethione is a heterocyclic aromatic compound built upon a quinoline framework. Its defining feature is the thione group at the C4 position, which engages in a dynamic equilibrium with its thiol tautomer, 4-mercaptoquinoline.^[3] This duality is central to understanding its chemical behavior.

Physical Properties

The physical state and properties of the compound are a direct reflection of its molecular structure and the predominant tautomeric form in the solid state.

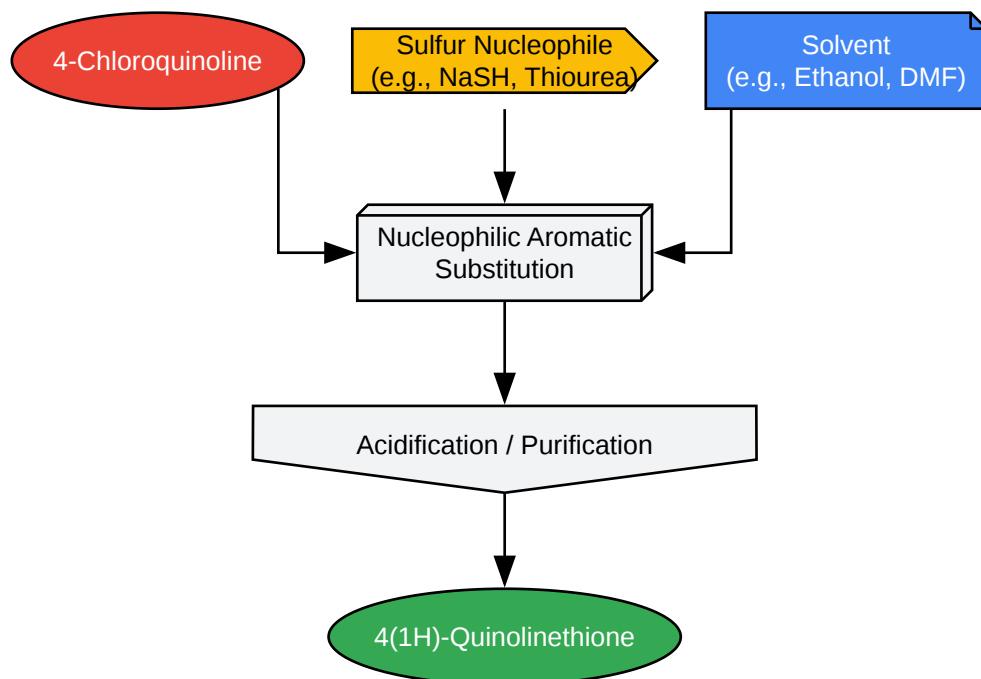
Property	Value / Description	Source(s)
Molecular Formula	C ₉ H ₇ NS	[3]
Molecular Weight	161.23 g/mol	[3]
Appearance	Typically a yellow or brownish solid.	Inferred from related compounds.
Melting Point	Not consistently reported for the unsubstituted compound. Derivatives show a wide range.	
Boiling Point	263.3°C at 760 mmHg	[2]
Solubility	Generally soluble in organic solvents like ethanol, ether, and acetone. ^[4] Limited solubility in cold water is expected, with increased solubility in hot water. ^[5]	
pKa	Not experimentally determined in available literature. The acidity of the N-H (thione) or S-H (thiol) proton is a key parameter for its reactivity in basic media. The parent quinoline has a pKa of 4.90 for the ring nitrogen. ^[6]	

Expert Insight: The lack of a consistently reported melting point for the parent compound in readily available literature suggests that it may be reactive or hygroscopic, complicating its characterization. Researchers should prioritize rigorous purification and handle the compound under an inert atmosphere for the most reliable measurements.

The Thione-Thiol Tautomerism

The most critical chemical feature of **4(1H)-Quinolinethione** is its prototropic tautomerism, an equilibrium between the thione and thiol forms. The position of this equilibrium is dictated by factors such as physical state (solid vs. solution), solvent polarity, temperature, and pH.

Caption: Thione-thiol tautomeric equilibrium of **4(1H)-Quinolinethione**.


By analogy with related heterocyclic thiones and its oxygen counterpart, 4(1H)-quinolinone, the thione form is generally the more stable and predominant tautomer, particularly in the solid state and in most common solvents.^[7] This stability is attributed to the greater strength of the C=O double bond and the amide-like resonance in the oxygen analog, a principle that extends to the thione.

Synthesis of **4(1H)-Quinolinethione**

The synthesis of this scaffold is crucial for any further investigation. A reliable and common approach is the nucleophilic aromatic substitution of 4-chloroquinoline with a sulfur-containing nucleophile. This method is effective because the chlorine atom at the C4 position is activated towards substitution by the ring nitrogen.

General Synthesis Workflow

The conversion of 4-chloroquinoline to the target thione is a foundational procedure in quinoline chemistry.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4(1H)-Quinolinethione**.

Detailed Experimental Protocol

This protocol describes the synthesis from 4-chloroquinoline using thiourea, followed by hydrolysis. This two-step, one-pot procedure is often preferred for its use of a more stable and less odorous sulfur source than sodium hydrosulfide.

Objective: To synthesize **4(1H)-Quinolinethione** from 4-chloroquinoline.

Materials:

- 4-Chloroquinoline
- Thiourea
- Ethanol (absolute)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl, concentrated)

- Deionized water

Procedure:

- Step 1: Formation of the Isothiouronium Salt.
 - In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloroquinoline (1 equivalent) in absolute ethanol.
 - Add thiourea (1.1 equivalents) to the solution.
 - Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate (the isothiouronium salt) may be observed.
- Step 2: Hydrolysis to the Thione.
 - After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (2.5 equivalents) in water.
 - Reheat the mixture to reflux and maintain for an additional 2-3 hours to ensure complete hydrolysis of the intermediate salt.
- Step 3: Isolation and Purification.
 - Cool the basic solution in an ice bath.
 - Carefully acidify the solution with concentrated HCl until it is acidic to litmus paper (pH ~5-6). This protonates the thiolate, causing the product to precipitate.
 - Collect the resulting solid by vacuum filtration.
 - Wash the solid with cold water to remove inorganic salts.
 - Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure **4(1H)-Quinolinethione**.

Self-Validation: The identity and purity of the synthesized product must be confirmed through spectroscopic analysis (NMR, IR) and melting point determination, comparing the results with expected values.

Spectroscopic Characterization

Spectroscopy is the cornerstone of structural elucidation and is essential for distinguishing between the thione and thiol tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon and hydrogen framework of the molecule.

Nucleus	Expected Chemical Shift (δ) Range (ppm)	Rationale & Key Features
¹ H NMR	7.0 - 8.5 ppm	The aromatic protons on the quinoline ring will appear in this region as complex multiplets or doublets, characteristic of substituted quinolines. ^[8] The N-H proton of the thione form is expected to be a broad singlet, potentially downfield (>10 ppm), and its presence is a key indicator of the dominant tautomer.
¹³ C NMR	115 - 150 ppm	Aromatic carbons will resonate in this typical range. ^{[9][10]}
>175 ppm		The C4 carbon in the thione form (a thiocarbonyl, C=S) is expected to be significantly downfield, often appearing above 175 ppm. This signal is a definitive marker for the thione tautomer. ^[10] By contrast, the C4 carbon in the thiol tautomer would be in the aromatic region, bonded to sulfur.

Expert Insight: When acquiring ¹H NMR spectra, the N-H proton may exchange with trace amounts of D₂O in the NMR solvent, leading to signal broadening or disappearance. Running the experiment in a rigorously dry solvent like DMSO-d₆ can help in observing this proton more clearly.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups that differ between the two tautomers.

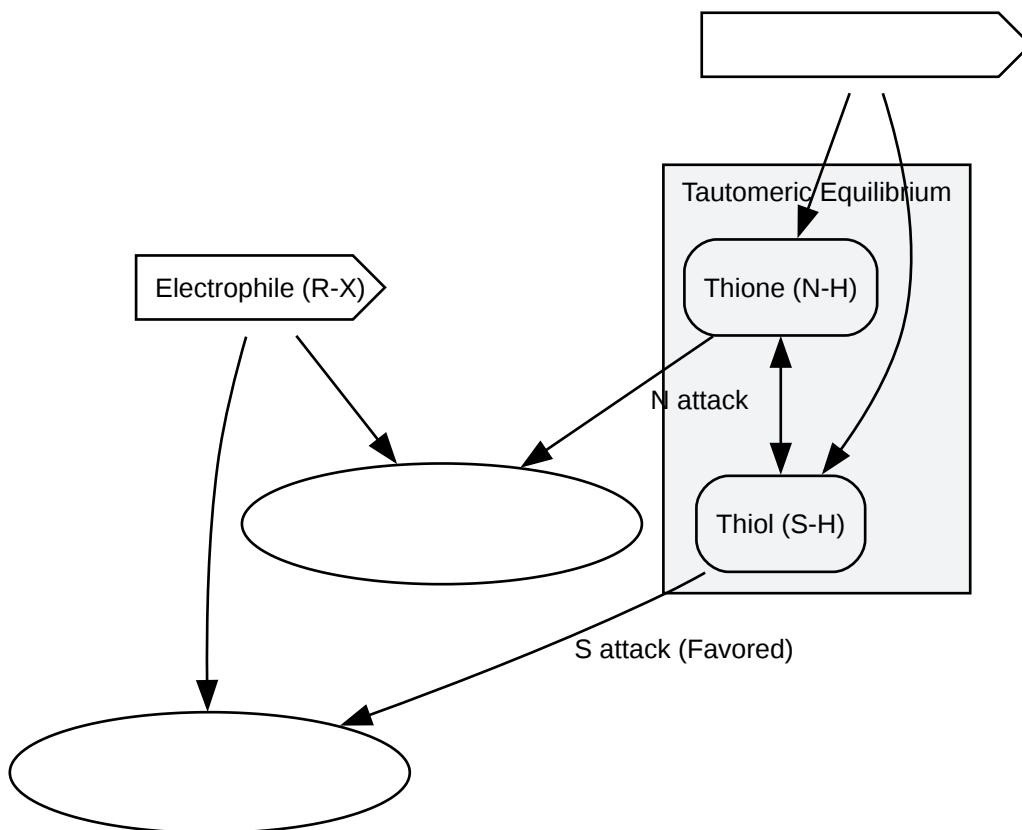
Tautomer	Key Vibrational Mode	Expected Wavenumber (cm ⁻¹)
Thione	N-H stretch	3100 - 3300 (broad)
C=S (thione) stretch	1100 - 1250	
Thiol	S-H stretch	2550 - 2600 (weak)
C=N stretch	1600 - 1650	

Causality: The presence of a broad absorption in the N-H stretching region and a strong band in the C=S region, coupled with the absence of a weak S-H stretch, provides compelling evidence that the thione form predominates in the solid state (when using a KBr pellet or ATR).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly powerful for studying the thione-thiol equilibrium in solution, as the electronic transitions for each tautomer occur at different wavelengths.

- Thiol Tautomer (Quinoline-4-thiol): Exhibits $\pi \rightarrow \pi^*$ transitions, typically appearing at shorter wavelengths (< 350 nm).
- Thione Tautomer (**4(1H)-Quinolinethione**): In addition to $\pi \rightarrow \pi^*$ transitions, it possesses a characteristic $n \rightarrow \pi^*$ transition associated with the C=S chromophore. This transition is lower in energy and thus appears at a longer wavelength (> 350 nm), often extending into the visible region.


Experimental Logic: By measuring the UV-Vis spectrum in different solvents, one can observe shifts in the absorption maxima. A prominent peak at longer wavelengths is a strong indicator of the thione form's presence. Solvatochromic studies can provide insight into the equilibrium's sensitivity to solvent polarity.

Chemical Reactivity

The dual tautomeric nature of **4(1H)-Quinolinethione** gives rise to a rich and versatile reactivity profile, allowing it to act as a nucleophile at multiple sites.

Alkylation Reactions

Alkylation is a fundamental transformation for this scaffold. The reaction with an electrophile (e.g., an alkyl halide) can proceed via two main pathways, depending on which tautomer reacts and which atom acts as the nucleophile.

[Click to download full resolution via product page](#)

Caption: Competing N- and S-alkylation pathways for **4(1H)-Quinolinethione**.

Mechanistic Rationale: While both nitrogen and sulfur can act as nucleophiles, sulfur is a softer nucleophile than nitrogen. According to Hard-Soft Acid-Base (HSAB) theory, it will preferentially react with soft electrophiles like alkyl halides. Therefore, S-alkylation is typically the major pathway, leading to the formation of 4-(alkylthio)quinoline derivatives.

Representative Protocol for S-Alkylation

Objective: To synthesize 4-(methylthio)quinoline via S-alkylation of **4(1H)-Quinolinethione**.

Materials:

- **4(1H)-Quinolinethione**
- Methyl iodide (CH_3I)
- Potassium carbonate (K_2CO_3) or Sodium hydride (NaH)
- Dimethylformamide (DMF) or Acetone

Procedure:

- In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend **4(1H)-Quinolinethione** (1 equivalent) in dry DMF.
- Add a base, such as anhydrous potassium carbonate (1.5 equivalents), to the suspension. If using a stronger base like NaH , add it portion-wise at 0°C .
- Stir the mixture for 30 minutes at room temperature to form the thiolate anion.
- Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature for 4-12 hours, monitoring its progress by TLC.
- Upon completion, pour the reaction mixture into cold water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure 4-(methylthio)quinoline.

Other Reactions

- Oxidation: The thiol tautomer is susceptible to oxidation. Mild oxidizing agents can lead to the formation of the corresponding disulfide, bis(quinolin-4-yl)disulfide. Stronger oxidation can lead to sulfonic acids.
- Metal Complexation: As a soft ligand, the thiol form is an excellent chelating agent for various soft and borderline metal ions (e.g., Cu^{2+} , Ni^{2+} , Zn^{2+} , Pd^{2+}). The resulting metal complexes have potential applications in catalysis and materials science.

Conclusion and Future Outlook

4(1H)-Quinolinethione is more than just a sulfur analog; it is a molecule defined by a delicate tautomeric balance that dictates its physical properties and chemical reactivity. Its synthesis from readily available 4-chloroquinoline provides a gateway to a diverse range of derivatives through reactions like S-alkylation. The predominance of the thione form in most conditions is a key principle that must be appreciated during its characterization by NMR, IR, and UV-Vis spectroscopy. For professionals in drug development, the ability to selectively functionalize the sulfur atom offers a strategic handle for modulating properties like lipophilicity, metabolic stability, and target engagement. As research continues to uncover the vast potential of sulfur-containing heterocycles, a thorough understanding of foundational molecules like **4(1H)-Quinolinethione** will remain indispensable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Quinoline: Synthesis to Application [ouci.dntb.gov.ua]
- 3. 4(1H)-Quinolinethione | C9H7NS | CID 5252821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Quinolinol [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of 4(1H)-Quinolinethione]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1637867#physical-and-chemical-properties-of-4-1h-quinolinethione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com